REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2=[C:6]([CH:25]=1)[N:7]=[C:8]([NH:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:9][C:10]([C:12]([O:14]CC)=[O:13])=[CH:11]2.[OH-].[Na+].Cl>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2=[C:6]([CH:25]=1)[N:7]=[C:8]([NH:17][C:18]([O:20][C:21]([CH3:23])([CH3:22])[CH3:24])=[O:19])[CH2:9][C:10]([C:12]([OH:14])=[O:13])=[CH:11]2 |f:1.2|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC\2=C(\N=C(/C\C(=C2)\C(=O)OCC)\NC(=O)OC(C)(C)C)C1
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ice
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
260 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
195 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −15° C.
|
Type
|
CUSTOM
|
Details
|
over 10 min
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with EtOAc
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (1×)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
while rinsing with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the crude material that
|
Type
|
CUSTOM
|
Details
|
was triturated with MeCN (20 mL)
|
Type
|
FILTRATION
|
Details
|
The solids were filtered off
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC\2=C(\N=C(/C\C(=C2)\C(=O)O)\NC(=O)OC(C)(C)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.56 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |